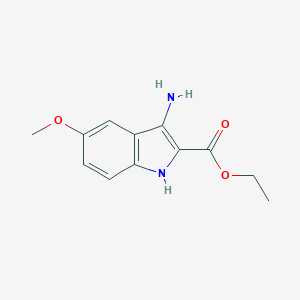

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKRXQYFEJCJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355671 | |

| Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89607-80-7 | |

| Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical properties, a robust and validated synthetic pathway, and its potential applications in drug discovery and development, grounded in the established bioactivity of its core structural motifs.

Core Chemical Properties

This compound is a polysubstituted indole derivative. The indole scaffold is a privileged structure in drug discovery, and the specific substitutions on this molecule—an amino group at the 3-position, a methoxy group at the 5-position, and an ethyl carboxylate at the 2-position—impart distinct chemical and biological properties.

| Property | Value | Source(s) |

| CAS Number | 89607-80-7 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1][2] |

| Molecular Weight | 234.26 g/mol | [1][2] |

| Appearance | Expected to be a solid | Inferred from similar compounds |

| Purity | Commercially available up to >98% | [1] |

Synthetic Pathway: A Validated Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis .[3][4] This pathway is a classic and reliable method for the construction of the indole nucleus.[5][6]

Overall Synthetic Scheme

Sources

- 1. appretech.com [appretech.com]

- 2. This compound - CAS:89607-80-7 - Abovchem [abovchem.com]

- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Among these, derivatives of 3-amino-5-methoxy-1H-indole-2-carboxylate are of significant interest as versatile intermediates in the synthesis of complex therapeutic agents. The specific arrangement of an amino group at the C3 position, a carboxylate at C2, and a methoxy group at C5 provides a unique scaffold for further chemical elaboration. This guide presents a comprehensive, field-proven synthetic pathway to this compound, designed for researchers and drug development professionals. The narrative emphasizes the chemical principles behind procedural choices, offering a robust and reproducible strategy grounded in authoritative literature. The core of this synthesis relies on the classic Reissert indole synthesis, followed by a strategic functionalization sequence involving electrophilic nitration and subsequent reduction.

Strategic Rationale and Retrosynthetic Analysis

The design of a successful multi-step synthesis hinges on a logical retrosynthetic approach, breaking down the target molecule into readily available precursors. The target compound, this compound, possesses a highly functionalized indole core.

Our retrosynthetic strategy identifies two key disconnections:

-

The C3-amino group can be installed via the reduction of a C3-nitro precursor. This is a reliable and high-yielding transformation in indole chemistry.

-

The core 5-methoxy-1H-indole-2-carboxylate scaffold can be constructed efficiently using the Reissert indole synthesis.[1][2] This classic method is well-suited for preparing indole-2-carboxylates from corresponding o-nitrotoluenes.[1]

This leads us back to 4-methoxy-2-nitrotoluene and diethyl oxalate as simple, commercially available starting materials. This pathway is chosen for its reliability, scalability, and the extensive documentation of its constituent reactions in chemical literature.

Caption: Retrosynthetic analysis of the target molecule.

The Forward Synthesis: A Step-by-Step Guide

This section details the four-stage forward synthesis, providing mechanistic insights and detailed experimental protocols for each transformation.

Stage 1: Synthesis of Ethyl 5-Methoxy-1H-indole-2-carboxylate via Reissert Synthesis

The Reissert synthesis is a powerful method for creating the indole-2-carboxylate core. It proceeds in two distinct steps: a base-catalyzed condensation followed by a reductive cyclization.

The synthesis begins with the condensation of 4-methoxy-2-nitrotoluene with diethyl oxalate.[1] The methyl group ortho to the nitro group is sufficiently acidic to be deprotonated by a strong base like sodium ethoxide, forming a carbanion. This nucleophile then attacks one of the electrophilic carbonyl carbons of diethyl oxalate in a Claisen-type condensation to yield the corresponding ethyl o-nitrophenylpyruvate derivative.

Experimental Protocol: Synthesis of Ethyl 3-(4-methoxy-2-nitrophenyl)-2-oxopropanoate

-

Reaction Setup : To an oven-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 500 mL of absolute ethanol.

-

Base Preparation : Carefully add sodium metal (1.1 eq.) in small portions to the ethanol under an inert atmosphere (N₂ or Ar). Allow the sodium to react completely to form sodium ethoxide.

-

Reagent Addition : To the stirred solution of sodium ethoxide, add a mixture of 4-methoxy-2-nitrotoluene (1.0 eq.) and diethyl oxalate (1.2 eq.) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 30 °C.

-

Reaction : After the addition is complete, stir the resulting dark red mixture at room temperature for 12-16 hours.

-

Workup : Pour the reaction mixture into 1 L of ice-cold water and acidify with dilute HCl until the pH is ~3-4. The pyruvate product will precipitate as a solid.

-

Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo. The crude product is typically of sufficient purity for the next step.

The key indole-forming step is the reductive cyclization of the ethyl o-nitrophenylpyruvate intermediate.[3] Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method.[1] The nitro group is reduced to an amine, which then spontaneously undergoes an intramolecular condensation with the adjacent ketone to form the indole ring, eliminating a molecule of water.

Caption: Key steps in the Reissert reductive cyclization.

Experimental Protocol: Synthesis of Ethyl 5-Methoxy-1H-indole-2-carboxylate

-

Reaction Setup : Charge a Parr hydrogenation bottle or a suitable autoclave with the crude ethyl 3-(4-methoxy-2-nitrophenyl)-2-oxopropanoate (1.0 eq.), glacial acetic acid (as solvent), and 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).[3]

-

Hydrogenation : Seal the vessel, flush with hydrogen gas, and then pressurize to 30-50 psi of hydrogen.[3]

-

Reaction : Shake or stir the mixture vigorously at room temperature. Monitor the reaction by observing the cessation of hydrogen uptake (typically 2-4 hours).

-

Workup : Once the reaction is complete, carefully vent the hydrogen and flush the system with nitrogen. Remove the catalyst by filtration through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Purification : Combine the filtrate and washes. Pour the solution into a large volume of water with stirring. The product will precipitate.[3] Collect the solid by filtration, wash with water, and dry. Recrystallization from ethanol or an ethanol/water mixture can be performed for higher purity.

Stage 2: C3-Functionalization of the Indole Core

With the stable indole core constructed, the focus shifts to installing the required amino group at the C3 position. This is achieved via a two-step nitration-reduction sequence.

The indole ring is electron-rich, and the C3 position is the most nucleophilic site, making it highly susceptible to electrophilic substitution.[4] Nitration can be achieved using various reagents, but a common and effective method involves using nitric acid in a suitable solvent like acetic acid. Careful control of temperature is crucial to prevent over-nitration or degradation of the indole ring.

Experimental Protocol: Synthesis of Ethyl 3-nitro-5-methoxy-1H-indole-2-carboxylate

-

Reaction Setup : Dissolve ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq.) in glacial acetic acid in a flask cooled to 0-5 °C in an ice-salt bath.

-

Nitration : While stirring vigorously, add a pre-cooled solution of concentrated nitric acid (1.1 eq.) in glacial acetic acid dropwise, ensuring the internal temperature does not rise above 10 °C.

-

Reaction : Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, slowly pour the reaction mixture onto crushed ice with stirring. The yellow, solid 3-nitroindole product will precipitate.

-

Purification : Collect the precipitate by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry thoroughly.

The final step is the reduction of the 3-nitro group to the target 3-amino group. This transformation is readily accomplished by catalytic hydrogenation, which is highly selective for the nitro group and will not affect the ester or the aromatic rings under standard conditions.[5][6]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup : In a procedure analogous to the previous reduction, charge a hydrogenation vessel with ethyl 3-nitro-5-methoxy-1H-indole-2-carboxylate (1.0 eq.), a solvent such as ethanol or ethyl acetate, and a catalyst like 10% Pd/C or Raney Nickel.[6]

-

Hydrogenation : Seal the vessel, flush with hydrogen, and pressurize to 40-50 psi.

-

Reaction : Stir or shake the mixture at room temperature until hydrogen uptake ceases (typically 3-6 hours).

-

Workup : Vent the hydrogen and flush with nitrogen. Remove the catalyst by filtration through Celite®.

-

Purification : Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, this compound, as a stable solid.

Workflow and Data Summary

The entire synthetic pathway is a robust sequence of well-established reactions. The following diagram and table summarize the complete workflow and expected outcomes.

Caption: Overall synthetic workflow for the target molecule.

Table 1: Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Conditions | Typical Yield |

| 1 | Condensation | NaOEt, Diethyl Oxalate | Ethanol | Room Temp, 12-16h | 80-90% |

| 2 | Reductive Cyclization | H₂ (30-50 psi), 10% Pd/C | Acetic Acid | Room Temp, 2-4h | 85-95% |

| 3 | C3-Nitration | Conc. HNO₃ | Acetic Acid | 0-10 °C, 1-2h | 75-85% |

| 4 | Nitro Reduction | H₂ (40-50 psi), 10% Pd/C | Ethanol | Room Temp, 3-6h | >90% |

Conclusion

This guide outlines a logical and efficient four-step synthesis for this compound. By leveraging the classic Reissert indole synthesis followed by a regioselective nitration and reduction, the target molecule can be prepared from inexpensive starting materials. The provided protocols are scalable and based on well-understood, reliable chemical transformations, making this pathway highly suitable for implementation in both academic research and industrial drug development settings. Each step has been rationalized, providing the user with not just a procedure, but a deeper understanding of the underlying chemical principles.

References

- Wikipedia. (n.d.). Japp–Klingemann reaction.

- ResearchGate. (n.d.). The Japp‐Klingemann Reaction.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.

- Cantale, M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3248.

- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.

- Jana, L., et al. (2022). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules, 27(1), 227.

- Jiang, H., et al. (2014). Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. Chinese Chemical Letters, 25(1), 143-146.

- ChemEurope.com. (n.d.). Japp-Klingemann reaction.

- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.

- Pelcman, B. (1999). Synthesis of 5-substituted indole derivatives, part II. Synthesis of sumatriptan through the Japp-Klingemann reaction. ARKIVOC.

- Jhanwar, A., et al. (n.d.). Application of Japp-Klingemann reaction in the synthesis of azacarbazole derivatives. Trade Science Inc.

- Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.

- PrepChem.com. (n.d.). Synthesis of 5-methoxy-indole.

- Royal Society of Chemistry. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles.

- ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.

- Wikipedia. (n.d.). Fischer indole synthesis.

- MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.

- Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.

- PrepChem.com. (n.d.). Synthesis of 3-[2-[[(Phenylmethoxy)carbonyl]amino]ethyl]-1H-indole-5carboxylic acid.

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

- RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products.

- MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.

- Middle East Technical University. (2013). Synthesis of Indole Fused Heterocyclic Compounds.

- Appretech Scientific Limited. (n.d.). This compound.

- ResearchGate. (1998). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.

- Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.

- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.

Sources

- 1. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the spectroscopic characteristics of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active molecules, and a thorough understanding of its substitution patterns through spectroscopic analysis is paramount for synthetic confirmation, quality control, and the design of new chemical entities.

This document moves beyond a simple listing of data, offering insights into the structural reasoning behind the spectroscopic signatures. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted data with empirical data from closely related analogs to provide a robust and scientifically grounded analytical profile.

Molecular Structure and Key Spectroscopic Features

This compound possesses a core indole bicyclic system, substituted at key positions that give rise to a distinct spectroscopic fingerprint. The ethyl ester at the 2-position, the amino group at the 3-position, and the methoxy group at the 5-position each contribute unique signals in various spectroscopic analyses.

Caption: Molecular structure of this compound.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C12H14N2O3), the expected mass spectral data is as follows:

| Parameter | Value | Source |

| Molecular Formula | C12H14N2O3 | [1] |

| Molecular Weight | 234.26 g/mol | [2] |

| Monoisotopic Mass | 234.10045 Da | [1] |

| Predicted [M+H]⁺ | 235.10773 | [1] |

| Predicted [M+Na]⁺ | 257.08967 | [1] |

Expertise & Experience: The molecular ion peak ([M]⁺) is expected at m/z 234. In electrospray ionization (ESI) mass spectrometry, the protonated molecule ([M+H]⁺) at m/z 235 would be the most prominent peak in the positive ion mode. The presence of two nitrogen atoms means that the molecular ion will have an even mass, consistent with the nitrogen rule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their chemical environments. Based on the structure, the following proton signals are predicted. The chemical shifts are estimated based on the analysis of structurally similar compounds, particularly ethyl 5-methoxyindole-2-carboxylate.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Indole N-H | ~8.5-9.5 | br s | - | 1H |

| H-4 | ~7.2-7.4 | d | ~2.0 | 1H |

| H-6 | ~6.8-7.0 | dd | ~9.0, 2.0 | 1H |

| H-7 | ~7.1-7.3 | d | ~9.0 | 1H |

| -NH₂ | ~4.5-5.5 | br s | - | 2H |

| -OCH₂CH₃ | ~4.3-4.4 | q | ~7.1 | 2H |

| -OCH₃ | ~3.8-3.9 | s | - | 3H |

| -OCH₂CH₃ | ~1.3-1.4 | t | ~7.1 | 3H |

Causality Behind Experimental Choices:

-

The broad singlets for the N-H and NH₂ protons are due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

The downfield shift of the indole N-H is characteristic and is due to the aromatic nature of the indole ring and deshielding effects.

-

The aromatic protons on the benzene ring portion of the indole will exhibit splitting patterns (doublet and doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.

-

The ethyl ester will show a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant of approximately 7.1 Hz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The predicted chemical shifts are based on established values for substituted indoles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~162-165 |

| C-5 (C-OCH₃) | ~155-157 |

| C-7a | ~131-133 |

| C-3a | ~128-130 |

| C-2 | ~125-127 |

| C-3 | ~115-118 |

| C-7 | ~112-114 |

| C-6 | ~110-112 |

| C-4 | ~100-102 |

| -OCH₂CH₃ | ~60-62 |

| -OCH₃ | ~55-56 |

| -OCH₂CH₃ | ~14-15 |

Trustworthiness: The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy and amino groups will cause an upfield shift (lower ppm) of the carbons in the benzene and pyrrole rings, respectively, compared to unsubstituted indole. The ester carbonyl carbon is significantly downfield due to the deshielding effect of the oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table summarizes the expected characteristic absorption bands.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (indole) | Stretching | 3300-3500 (sharp) |

| N-H (amino) | Stretching | 3200-3400 (two bands, medium) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O (ester) | Stretching | 1680-1700 |

| C=C (aromatic) | Stretching | 1580-1620 |

| C-O (ether) | Stretching | 1230-1270 (asymmetric), 1020-1060 (symmetric) |

| C-N | Stretching | 1300-1350 |

Authoritative Grounding: The presence of two distinct N-H stretching bands for the primary amine is a key diagnostic feature. The strong carbonyl stretch of the conjugated ester is expected to be at a slightly lower wavenumber than a typical saturated ester due to resonance with the indole ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data described above.

6.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a one-pulse ¹H spectrum with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (typically 1024 or more).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the deuterated solvent peak.

-

6.2. Mass Spectrometry (Electrospray Ionization)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity for the molecular ion.

-

6.3. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Logical Relationships and Structural Analogs

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is a substituted indole, a heterocyclic scaffold of immense significance in medicinal chemistry and drug development. The indole core is a key pharmacophore found in a wide array of biologically active natural products and synthetic compounds. A precise understanding of the structure and purity of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for this purpose. This guide provides a detailed exploration of the ¹H NMR spectrum of this compound, offering insights into spectral interpretation, experimental protocols, and the underlying principles that govern the chemical shifts and coupling patterns.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are based on data from analogous compounds, including substituted ethyl 3-((phenyl)amino)-1H-indole-2-carboxylates, 5-methoxyindole-2-carboxylic acid, and ethyl 1H-indole-2-carboxylate[1][2][3][4][5][6]. The spectrum is assumed to be recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Number of Protons |

| NH (Indole) | ~11.0 - 11.5 | Broad Singlet (br s) | - | 1H |

| H-4 | ~7.2 - 7.3 | Doublet (d) | J = 8.8 - 9.0 | 1H |

| H-6 | ~6.7 - 6.8 | Doublet of Doublets (dd) | J = 8.8 - 9.0, 2.4 - 2.6 | 1H |

| H-7 | ~7.0 - 7.1 | Doublet (d) | J = 2.4 - 2.6 | 1H |

| NH₂ | ~5.0 - 5.5 | Broad Singlet (br s) | - | 2H |

| OCH₃ | ~3.7 - 3.8 | Singlet (s) | - | 3H |

| OCH₂CH₃ | ~4.2 - 4.3 | Quartet (q) | J = 7.0 - 7.2 | 2H |

| OCH₂CH₃ | ~1.2 - 1.3 | Triplet (t) | J = 7.0 - 7.2 | 3H |

Molecular Structure and Proton Numbering

The structure of this compound with the standard numbering for the indole ring is shown below. This numbering is used for the assignment of the NMR signals.

Caption: Molecular structure of this compound with proton numbering.

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

1. Sample Preparation:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. It also allows for the observation of exchangeable protons like N-H and O-H.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A 400 or 500 MHz NMR spectrometer is typically sufficient for obtaining a well-resolved spectrum.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is essential for sharp resonance signals.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is generally used.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sufficient signal-to-noise ratio.

-

3. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.

-

Peak Picking and Referencing: The chemical shift of each peak is determined relative to the TMS signal.

Interpretation of the Predicted ¹H NMR Spectrum

The interpretation of the ¹H NMR spectrum involves analyzing the chemical shifts, multiplicities, and coupling constants of the signals to assign them to specific protons in the molecule.

-

Indole N-H Proton: The proton on the indole nitrogen (N1-H) is expected to appear as a broad singlet in the downfield region, typically between δ 11.0 and 11.5 ppm. Its chemical shift is highly dependent on solvent and concentration.

-

Aromatic Protons (H-4, H-6, and H-7):

-

The 5-methoxy group is an electron-donating group, which increases the electron density on the benzene part of the indole ring, causing the aromatic protons to shift upfield compared to an unsubstituted indole.

-

H-7 is predicted to be a doublet around δ 7.0-7.1 ppm due to ortho-coupling with H-6.

-

H-4 is expected to appear as a doublet at approximately δ 7.2-7.3 ppm due to ortho-coupling with H-6.

-

H-6 will likely be a doublet of doublets in the range of δ 6.7-6.8 ppm due to ortho-coupling with both H-4 and H-7.

-

-

Amino Group Protons (NH₂): The protons of the amino group at the C3 position are expected to appear as a broad singlet around δ 5.0-5.5 ppm. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Methoxy Group Protons (OCH₃): The three protons of the methoxy group will give rise to a sharp singlet at approximately δ 3.7-3.8 ppm.

-

Ethyl Ester Protons (OCH₂CH₃):

-

The methylene protons (OCH₂) will appear as a quartet around δ 4.2-4.3 ppm due to coupling with the adjacent methyl protons.

-

The methyl protons (CH₃) will be a triplet in the upfield region, around δ 1.2-1.3 ppm, due to coupling with the methylene protons.

-

Spin-Spin Coupling Relationships

The coupling patterns observed in the aromatic region are key to confirming the substitution pattern on the indole ring. The diagram below illustrates the expected spin-spin coupling interactions.

Caption: Predicted spin-spin coupling network for the aromatic protons.

Conclusion

This in-depth technical guide provides a comprehensive predicted ¹H NMR analysis of this compound. By understanding the influence of the various functional groups on the chemical shifts and coupling constants, researchers can confidently interpret the ¹H NMR spectrum of this and related indole derivatives. The provided experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reproducible results. While the presented spectral data is predictive, it is grounded in established NMR principles and data from closely related structures, offering a valuable resource for scientists in the field of drug discovery and development.

References

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

- 5-Methoxyindole-2-carboxylic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase.

- Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide deriv

- 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum. ChemicalBook.

- Indole 3 Carboxylate | PDF | Proton Nuclear Magnetic Resonance | Ester. Scribd.

- Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters.

- Ethyl indole-2-carboxylate(3770-50-1) 1H NMR spectrum. ChemicalBook.

- Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library.

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR [m.chemicalbook.com]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into the theoretical underpinnings of 13C NMR spectroscopy, present a detailed experimental protocol for data acquisition, and provide an in-depth analysis and assignment of the predicted 13C NMR spectrum. This document is designed to serve as a practical resource for researchers, enabling a thorough understanding of the structural elucidation of this and similar indole derivatives.

The Strategic Importance of 13C NMR in Structural Elucidation

In the realm of organic chemistry and drug discovery, the unambiguous determination of a molecule's structure is paramount. 13C NMR spectroscopy stands as a powerful and indispensable analytical technique for this purpose.[1][2] Unlike 1H NMR, which provides information about the proton framework, 13C NMR directly probes the carbon skeleton of a molecule.[1][3] The key advantages of 13C NMR include its wide chemical shift range (typically 0-220 ppm), which minimizes signal overlap, and the direct correlation between the number of signals and the number of chemically non-equivalent carbon atoms.[3][4] For a molecule such as this compound, with its multiple substituents on a core indole scaffold, 13C NMR is essential for confirming the substitution pattern and the overall molecular architecture.

Foundational Principles of 13C NMR Spectroscopy

13C NMR spectroscopy relies on the magnetic properties of the 13C isotope, which has a nuclear spin of ½.[1] With a low natural abundance of approximately 1.1%, 13C NMR experiments are inherently less sensitive than 1H NMR.[1] Consequently, techniques such as Fourier Transform (FT) and proton decoupling are routinely employed to enhance signal-to-noise and simplify the spectra.[2]

In a standard proton-decoupled 13C NMR spectrum, each unique carbon atom gives rise to a single peak. The position of this peak, known as the chemical shift (δ), is highly dependent on the electronic environment of the carbon atom. Electronegative atoms or groups deshield the carbon nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift to lower ppm values.[5]

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The acquisition of a reliable 13C NMR spectrum necessitates careful sample preparation and the selection of appropriate instrument parameters.

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity to avoid signals from impurities complicating the spectrum.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices for indole derivatives. The solvent choice can slightly influence chemical shifts.

-

Concentration: For a typical 13C NMR experiment on a small molecule, a concentration of 20-50 mg in 0.5-0.7 mL of solvent is recommended.[6]

-

Referencing: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.[3]

NMR Instrument Parameters

The following parameters are a general guideline for a standard 13C NMR experiment on a 400-500 MHz spectrometer:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | A standard proton-decoupled pulse sequence with a 30° pulse angle to allow for faster repetition rates. |

| Spectral Width | 0 - 220 ppm | To encompass the full range of expected carbon chemical shifts for organic molecules.[3][4] |

| Acquisition Time | 1 - 2 seconds | A sufficient duration to ensure good digital resolution. |

| Relaxation Delay | 2 - 5 seconds | Allows for the relaxation of carbon nuclei, particularly quaternary carbons, between pulses. |

| Number of Scans | 1024 - 4096 (or more) | Due to the low natural abundance of 13C, a large number of scans is required to achieve an adequate signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Workflow for 13C NMR Data Acquisition and Processing

Caption: Structure of this compound with IUPAC numbering.

A graphical representation of the numbered molecular structure would be placed here. For the purpose of this text-based generation, a detailed table of assignments is provided below.

Predicted Chemical Shift Assignments

The following table outlines the predicted chemical shifts for each carbon atom in this compound. These predictions are based on the known effects of the amino, methoxy, and ethyl carboxylate substituents on the indole ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~145-150 | Significantly deshielded due to the attached electron-withdrawing carboxylate group and the nitrogen atom of the indole ring. |

| C3 | ~110-115 | Shielded by the electron-donating amino group. |

| C3a | ~125-130 | A quaternary carbon at the fusion of the two rings, influenced by the surrounding aromatic system. |

| C4 | ~110-115 | Influenced by the methoxy group at the para position. |

| C5 | ~155-160 | Strongly deshielded due to the direct attachment of the electronegative oxygen of the methoxy group. |

| C6 | ~100-105 | Shielded by the ortho- and para-directing methoxy group. |

| C7 | ~115-120 | Influenced by the indole nitrogen and the overall aromatic system. |

| C7a | ~130-135 | A quaternary carbon at the ring fusion, deshielded by the adjacent nitrogen atom. |

| C=O | ~160-165 | Typical chemical shift for an ester carbonyl carbon. |

| -OCH2CH3 | ~60-65 | Methylene carbon attached to the electronegative oxygen of the ester. |

| -OCH2CH3 | ~14-16 | Methyl carbon of the ethyl group, in a typical aliphatic region. |

| -OCH3 | ~55-60 | Methyl carbon of the methoxy group, attached to an electronegative oxygen. |

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules, a standard 1D 13C NMR spectrum may not be sufficient for definitive signal assignment. Advanced NMR techniques can provide crucial additional information.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a powerful technique used to determine the multiplicity of each carbon atom (i.e., whether it is a CH3, CH2, CH, or a quaternary carbon). [7][8][9]A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to differentiate between these carbon types, greatly aiding in the assignment process. [8][9]

-

DEPT-90: Only CH signals are observed.

-

DEPT-135: CH and CH3 signals appear as positive peaks, while CH2 signals appear as negative peaks. Quaternary carbons are not observed.

2D NMR Spectroscopy

Two-dimensional NMR experiments provide correlation information between different nuclei, which is invaluable for structural elucidation.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). [10][11]This is a highly effective method for assigning the signals of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for piecing together different fragments of the molecule.

Conclusion

The 13C NMR analysis of this compound is a critical step in its structural verification. By combining a standard proton-decoupled 13C NMR experiment with advanced techniques such as DEPT and 2D NMR, a complete and unambiguous assignment of all carbon signals can be achieved. This guide provides the theoretical framework, a practical experimental protocol, and a detailed predictive analysis to assist researchers in their study of this and related indole derivatives, thereby supporting the advancement of drug discovery and development programs.

References

- 2D-NMR Tutorial: COSY & HSQC for 1H & 13C Assignment. (n.d.). Studylib.

- DEPT | NMR Core Facility. (n.d.). Columbia University.

- Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy. (2024, November 13). Chemistry LibreTexts.

- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.

- NMR sample preparation. (n.d.).

- The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities. (2021, June 8). National Institutes of Health.

- DEPT 13C NMR Spectroscopy. (2023, September 20). OpenStax.

- Optimized Default 13C Parameters. (2020, May 4). University of Missouri-St. Louis.

- High-Resolution Homonuclear 2D NMR of Carbon-13 Enriched Metabolites and their Mixtures. (n.d.). National Institutes of Health.

- 13 Carbon NMR. (n.d.). University of Warwick.

- Panasenko, A. A., et al. (1994). 13 C NMR spectra of some indole derivatives. Russian Chemical Bulletin, 43(11), 1879-1882.

- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999.

- C13 & 2D NMR. (n.d.). SlideShare.

- 2D NMR Introduction. (2025, January 2). Chemistry LibreTexts.

- Acquiring 1 H and 13 C Spectra. (2018, September 28). In NMR-based Structure Elucidation.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). (n.d.). Human Metabolome Database.

- Indole-2-carboxylic acid. (n.d.). PubChem.

- 13C-NMR Spectroscopy. (2021, September 12). Chemistry LibreTexts.

- Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. (n.d.).

- 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033838). (n.d.). Human Metabolome Database.

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bath.

- 3-Diethylaminoacetylindole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 13C NMR Chemical Shifts. (n.d.). Oregon State University.

- 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison.

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube.

- Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. (2021). PubMed.

- Structure elucidation of uniformly 13C labeled small molecule natural products. (n.d.). National Institutes of Health.

- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.).

- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- 13-C NMR Chemical Shift Table. (n.d.). Scribd.

Sources

- 1. 13Carbon NMR [chem.ch.huji.ac.il]

- 2. C13 & 2D NMR | PPTX [slideshare.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tandfonline.com [tandfonline.com]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. studylib.net [studylib.net]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Mass Spectrometry of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Senior Application Scientist Note: This document provides a comprehensive, in-depth guide to the mass spectrometric analysis of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate. As a molecule of interest within medicinal chemistry and drug development, its unambiguous structural confirmation is paramount. This guide moves beyond a simple recitation of methods to explain the underlying scientific rationale for each step, ensuring a robust and self-validating analytical workflow. We will explore the expected behavior of this indole derivative under High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and predict its fragmentation pathways to aid researchers in its identification and characterization.

Molecular Profile and Analytical Significance

This compound is a substituted indole, a heterocyclic scaffold prevalent in a vast number of biologically active compounds.[1] Its structure incorporates three key functional groups that dictate its behavior in a mass spectrometer: a basic amino group, an ester, and a methoxy-substituted aromatic system. Accurate mass measurement and fragmentation analysis are essential to confirm its identity against potential isomers, synthetic byproducts, or metabolites.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [2][3] |

| CAS Number | 89607-80-7 | [2][3] |

| Average Molecular Weight | 234.26 g/mol | [2][3] |

| Monoisotopic Mass | 234.10045 Da | [4] |

| Predicted [M+H]⁺ m/z | 235.10773 | [4] |

| Predicted [M+Na]⁺ m/z | 257.08967 | [4] |

| Predicted [M-H]⁻ m/z | 233.09317 | [4] |

The Analytical Workflow: A Self-Validating Approach

A successful analysis hinges on a logical sequence of steps, from sample preparation to data interpretation. Each stage is designed to yield high-quality data that collectively provides incontrovertible evidence of the molecule's structure. High-resolution mass spectrometry with electrospray ionization (ESI) is the technique of choice for this class of compound due to its high sensitivity, mass accuracy, and suitability for generating structurally informative fragments via tandem MS (MS/MS).[1]

Experimental Protocol: Sample Preparation and Chromatography

The goal of this phase is to present a pure, appropriately concentrated sample to the mass spectrometer, free from interfering contaminants like salts or polymers.

-

Stock Solution Preparation: Accurately weigh ~1 mg of the title compound and dissolve in 1 mL of a suitable organic solvent (e.g., Methanol or Acetonitrile, LC-MS grade) to create a 1 mg/mL stock solution.

-

Working Solution: Prepare a working solution at a concentration of 1 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Chromatographic Separation (Optional but Recommended): While direct infusion is possible, coupling with liquid chromatography (LC) is superior for removing residual impurities.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 5-10 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Rationale: Formic acid is a volatile modifier that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[5]

-

Experimental Protocol: High-Resolution Mass Spectrometry

The following parameters serve as a robust starting point for analysis on a Quadrupole Time-of-Flight (Q-ToF) or Orbitrap mass spectrometer.

| Parameter | Recommended Setting | Rationale & Expertise |

| Ionization Mode | ESI Positive | The 3-amino group and indole nitrogen are basic and readily accept a proton to form a stable positive ion.[1] |

| Capillary Voltage | 3.0 – 4.0 kV | Optimizes the formation of the Taylor cone and subsequent ion generation. |

| Source Temperature | 120 – 150 °C | Assists in solvent desolvation without causing thermal degradation of the analyte. |

| Desolvation Gas Flow | 400 – 600 L/hr | High flow of inert gas (N₂) to efficiently remove solvent droplets from the generated ions. |

| Full MS Scan Range | m/z 50 – 500 | A range sufficient to encompass the expected precursor ion (m/z 235.11) and potential low-mass fragments. |

| MS Resolution | > 60,000 FWHM | Essential for high mass accuracy (< 2 ppm), allowing confident determination of the elemental formula.[1] |

| Tandem MS (MS/MS) | Collision-Induced Dissociation (CID) | The precursor ion ([M+H]⁺) is mass-selected and accelerated into a collision cell filled with an inert gas (e.g., Argon) to induce fragmentation. |

| Collision Energy | Ramped (e.g., 10-40 eV) | Using a range of collision energies ensures the capture of both low-energy (major fragments) and high-energy (smaller fragments) dissociation products. |

Data Interpretation: Predicting the Fragmentation Pathway

While a definitive fragmentation pattern requires experimental data, a chemically logical pathway can be predicted based on the fragmentation rules of its constituent functional groups, including aromatic esters and amines.[6][7] The analysis begins with the high-accuracy mass of the protonated molecule.

Precursor Ion: The most likely protonation site is the 3-amino group, the most basic center in the molecule. The resulting [M+H]⁺ ion has a calculated exact mass of m/z 235.10773 , corresponding to the elemental formula [C₁₂H₁₅N₂O₃]⁺ . A measured mass within 2 ppm of this value provides high confidence in the elemental composition.[1]

Proposed MS/MS Fragmentation: The following diagram illustrates the most probable fragmentation pathways upon CID of the m/z 235.11 precursor ion.

Key Fragmentation Pathways Explained:

-

Loss of Ethanol (Neutral Loss of 46.04 Da): This is a very common and often dominant fragmentation pathway for ethyl esters. It involves the transfer of a hydrogen atom (likely from the protonated amine) to the ester moiety, resulting in the neutral loss of ethanol (C₂H₅OH) and the formation of a stable acylium-type ion at m/z 189.07 . This fragment can subsequently lose carbon monoxide (CO) to yield an ion at m/z 161.07 .

-

Loss of Ethylene (Neutral Loss of 28.03 Da): A McLafferty-type rearrangement can lead to the loss of ethylene (C₂H₄) from the ethyl ester, leaving a carboxylic acid function at m/z 207.08 . This is another diagnostic loss for ethyl esters.[7]

-

Loss of an Ethoxy Radical (Radical Loss of 45.03 Da): Direct cleavage of the C-O bond in the ester can result in the loss of an ethoxy radical (•OC₂H₅), forming a stable acylium cation at m/z 190.08 . The stability of this ion often makes it a prominent peak in the spectrum.

-

Loss of a Methyl Radical (Radical Loss of 15.02 Da): Cleavage of the methoxy group can occur via the loss of a methyl radical (•CH₃), which would produce a less common fragment ion at m/z 220.08 .

The relative abundance of these fragments will depend on the collision energy used. However, the fragments resulting from the cleavage of the labile ester group (m/z 189.07, 207.08, 190.08) are expected to be the most significant and structurally informative. The combination of an accurate precursor mass and the presence of these specific fragment ions provides a powerful and definitive confirmation of the molecule's identity.

References

- BenchChem. (2025). Application Note: High-Resolution ESI-MS for the Structural Characterization of Synthesized Indoles. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE80dZzLIa7GmkZFjaSSewCtkldGAzrt_9m7m0FetzOLcqRtqIzkcdnQYG5nkeQN1yeuYKnoV3u71t7O4doBV1zPWu2-LjhM9lstW1VkmuQSePt0WM1CJ4p-ft8_FYdBtrYSj6j10EEkQSGO7HovC01osqbMYRSLUFomSn3qmlsU7NT9wIxnGu1JbklbtfoRj53n36opoPnoiX3oMQV9aa1RQqKtWPUph8HU-AUshThewAhUb5iM-41x9vdXkpgfEY=]

- Cao, S., Liu, H., Xu, W., Liao, X., & Zhao, Y. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-457. [https://pubmed.ncbi.nlm.nih.gov/15724239/]

- Rocchetti, G., et al. (2022). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI. [https://www.mdpi.com/2304-8158/11/19/3135]

- PubChem. (n.d.). 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indole-2-carboxylic-acid-3-2-aminoethyl-5-methoxy-]

- Abovchem. (n.d.). This compound. [https://www.abovchem.com/cas-89607-80-7.html]

- Genta-Jouve, G., et al. (2021). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI. [https://www.mdpi.com/1420-3049/26/24/7576]

- ResearchGate. (n.d.). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. [https://www.researchgate.

- Sigma-Aldrich. (n.d.). 3-(2-amino-ethyl)-5-methoxy-1H-indole-2-carboxylic acid. [https://www.sigmaaldrich.com/US/en/product/aldrich/s450890]

- MolPort. (n.d.). Compound ethyl 3-[(ethoxycarbonyl)amino]-5-methoxy-1H-indole-2-carboxylate. [https://www.molport.com/shop/molecule-link/4138-0143]

- Appretech Scientific Limited. (n.d.). This compound. [https://www.appretech.com/product/apt005754.html]

- LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups]

- Jakobsen, H. J., et al. (1966). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic. [https://pubs.rsc.org/en/content/articlelanding/1966/j2/j29660000940]

- All 'Bout Chemistry. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [https://www.youtube.

- PubChemLite. (n.d.). This compound (C12H14N2O3). [https://pubchemlite.acs.org/compound/Ethyl%203-amino-5-methoxy-1h-indole-2-carboxylate_C12H14N2O3_DEKRXQYFEJCJEZ-UHFFFAOYSA-N]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate (CAS No. 89607-80-7) is a substituted indole derivative.[1][2][3] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The specific substitutions on this molecule—an amino group at the 3-position, a methoxy group at the 5-position, and an ethyl carboxylate at the 2-position—suggest its potential as a versatile intermediate in the synthesis of more complex bioactive molecules. Understanding the fundamental physicochemical properties of this compound, such as its melting point and solubility, is a critical first step in its handling, characterization, and application in research and drug development.

Physicochemical Properties: A Foundation for Drug Discovery

The melting point and solubility of an active pharmaceutical ingredient (API) or a key intermediate are fundamental properties that influence its entire development lifecycle, from synthesis and purification to formulation and bioavailability.

-

Melting Point: Provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound, whereas impurities tend to broaden and depress the melting range. It is also a critical parameter for many formulation processes, such as hot-melt extrusion.

-

Solubility: Directly impacts the bioavailability of a drug candidate. Poor aqueous solubility is a major hurdle in drug development, often leading to low or variable absorption. Determining solubility in various solvents is essential for developing appropriate formulations and for designing in vitro and in vivo experiments.

Data Summary for this compound

As of the latest literature review, specific experimental data for the melting point and solubility of this compound (CAS 89607-80-7) are not publicly documented. Commercial suppliers of this compound list the melting point as "No data available".[1][4]

For contextual reference, a structurally related compound, ethyl 5-methoxy-1H-indole-2-carboxylate (CAS 4792-58-9), which lacks the 3-amino group, has a reported melting point range of 154.0-160.0 °C . This information should be used with caution as the presence of the amino group in the target compound is expected to influence its intermolecular interactions and, consequently, its melting point.

The following sections provide detailed experimental protocols for the determination of these properties.

| Property | Value | Source |

| Melting Point | Data not available | N/A |

| Solubility in Water | Data not available | N/A |

| Solubility in Ethanol | Data not available | N/A |

| Solubility in DMSO | Data not available | N/A |

Experimental Protocols

Determination of Melting Point

The capillary melting point method is a standard and widely accepted technique for determining the melting point of a crystalline solid.

Principle: A small amount of the finely powdered compound is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

-

Thermometer (calibrated)

Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is dry and crystalline. If necessary, gently grind the crystals into a fine powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample should be approximately 2-3 mm in height.

-

-

Measurement:

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid preliminary determination can be performed with a fast heating rate (e.g., 10-20 °C/min) to establish a rough estimate.

-

For an accurate measurement, set the heating rate to a slow and steady 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the estimated melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2 °C).

-

-

Self-Validation and Trustworthiness:

-

Perform the measurement in triplicate to ensure reproducibility.

-

Calibrate the thermometer of the apparatus using certified melting point standards (e.g., benzoic acid, caffeine) to ensure the accuracy of the readings.

-

Determination of Aqueous and Organic Solvent Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. For higher throughput screening in early drug discovery, kinetic solubility methods are often employed.

1. Shake-Flask Method for Thermodynamic Solubility

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent (e.g., deionized water, ethanol, or DMSO) to the vial.

-

Seal the vial tightly and place it in a temperature-controlled shaker (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is crucial to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions (absorbance or peak area vs. concentration).

-

Determine the concentration of the compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

-

2. Kinetic Solubility Determination using Nephelometry

Principle: This high-throughput method measures the turbidity that forms when a compound precipitates from a DMSO stock solution upon addition to an aqueous buffer. Nephelometry quantifies the scattered light from the suspended particles.[5]

Apparatus:

-

Nephelometer

-

96-well microplates

-

Liquid handling system or multichannel pipettes

-

DMSO (spectroscopic grade)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer to create a range of concentrations.

-

-

Incubation and Measurement:

-

Allow the plate to incubate for a set period (e.g., 1-2 hours) to allow for precipitation.

-

Measure the turbidity of each well using a nephelometer.

-

-

Data Analysis:

-

The kinetic solubility is typically defined as the highest concentration at which the turbidity is not significantly different from the background.

-

Causality and Experimental Choices:

-

Choice of Solvent: Water is the primary solvent for assessing pharmaceutical relevance. Ethanol is a common co-solvent in formulations. DMSO is frequently used for preparing stock solutions for biological assays, and understanding a compound's solubility in DMSO is crucial for this application.[6]

-

Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and defined temperature is essential for obtaining reproducible results.

-

Equilibration Time: In the shake-flask method, sufficient time must be allowed for the system to reach thermodynamic equilibrium. Incomplete equilibration will lead to an underestimation of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the physicochemical characterization of a novel compound like this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

While the specific melting point and solubility of this compound are yet to be reported in readily accessible literature, this guide provides the necessary framework for researchers to determine these critical parameters. By following the detailed protocols for capillary melting point determination and shake-flask or kinetic solubility assays, scientists can generate reliable and reproducible data. This information is indispensable for the continued investigation and potential development of this and other novel indole derivatives in the field of medicinal chemistry. The principles and methodologies outlined herein represent standard practices that ensure the scientific integrity and trustworthiness of the obtained results.

References

- Organic Laboratory Techniques: Melting Point. (n.d.).

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O™.

Sources

An In-Depth Technical Guide to the Physical Characteristics of Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical characteristics of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not only technical data but also field-proven insights into the experimental determination of these properties, ensuring a blend of theoretical understanding and practical applicability.

Molecular Identity and Core Properties

This compound is a substituted indole derivative. The core indole scaffold is functionalized with an amino group at the 3-position, a methoxy group at the 5-position, and an ethyl carboxylate group at the 2-position. These substitutions are critical in defining the molecule's chemical reactivity, biological activity, and its physical properties.

A summary of the fundamental molecular properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1][2][3] |

| Molecular Weight | 234.26 g/mol | [1][2] |

| CAS Number | 89607-80-7 | [1][2][3][4] |

| Typical Purity | ≥95% to 98% (commercial samples) | [1][2][3] |

Physical State and Thermal Properties: An Analog-Informed Perspective

Direct experimental data for the physical state and thermal properties of this compound are not extensively reported in publicly accessible literature. However, by examining closely related structural analogs, we can derive scientifically sound estimations.

Appearance: The physical appearance of a closely related isomer, ethyl 5-methoxyindole-2-carboxylate (CAS 4792-58-9), is a dark yellow to brown crystalline powder.[5] It is therefore highly probable that this compound also exists as a crystalline solid at room temperature, likely with a similar coloration. The presence of the amino group may influence the crystal packing and, consequently, the exact crystal habit and color.

Melting Point: For the aforementioned analog, ethyl 5-methoxyindole-2-carboxylate, a melting point range of 154.0-160.0 °C has been reported.[5] The introduction of a primary amino group at the 3-position in the target molecule allows for additional hydrogen bonding interactions, which typically leads to a higher melting point due to a more stable crystal lattice. Therefore, the melting point of this compound is anticipated to be in, or slightly above, this range.

Boiling Point: Experimental data for the boiling point is unavailable.[4] For a molecule of this molecular weight and polarity, it is expected to have a high boiling point. It is also likely that the compound may decompose at temperatures required for boiling under atmospheric pressure.

Workflow for Experimental Determination of Melting Point

Solubility Profile: A Qualitative Assessment

A qualitative assessment of the solubility of this compound can be inferred from its molecular structure. The molecule possesses both polar (amino group, ester carbonyl, indole N-H) and non-polar (indole ring, ethyl group) regions.

-

Likely Soluble in: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to some extent in alcohols like ethanol and methanol, due to the potential for hydrogen bonding.

-

Likely Sparingly Soluble to Insoluble in: Non-polar solvents like hexanes and diethyl ether.

-

Water Solubility: Expected to be low due to the predominantly hydrophobic indole core, although the polar functional groups may impart slight solubility.

Experimental Protocol for Solubility Determination

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane).

-

Sample Preparation: Accurately weigh a small amount of the compound (e.g., 10 mg) into a series of vials.

-

Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to each vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect for complete dissolution. If the solid dissolves, the solubility is at least 10 mg/mL. If not, the mixture can be filtered, and the concentration of the solute in the filtrate can be determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to quantify the solubility.

Spectroscopic Characterization

Workflow for Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Chemical Shifts (δ) in ppm:

-

Indole N-H: A broad singlet, typically in the range of 8.0-11.0 ppm.

-

Aromatic Protons (indole ring): Signals between 6.5-7.5 ppm. The specific coupling patterns will depend on the substitution.

-

Amino (NH₂): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

-

Ethyl Ester (CH₂CH₃): A quartet around 4.2-4.4 ppm for the -OCH₂- group and a triplet around 1.3-1.5 ppm for the -CH₃ group.

-

Methoxy (OCH₃): A sharp singlet around 3.8-4.0 ppm.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Chemical Shifts (δ) in ppm:

-

Ester Carbonyl (C=O): In the range of 160-170 ppm.

-

Aromatic and Indole Carbons: Multiple signals between 100-150 ppm.

-

Ethyl Ester (-OCH₂-): Around 60-65 ppm.

-

Methoxy (-OCH₃): Around 55-60 ppm.

-

Ethyl Ester (-CH₃): Around 14-16 ppm.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended.[11]

-

Data Processing: Process the data to obtain the final spectrum.

Infrared (IR) Spectroscopy

Expected Absorption Bands (cm⁻¹):

-

N-H Stretching (amine and indole): Two bands for the primary amine (symmetric and asymmetric stretching) in the range of 3300-3500 cm⁻¹. The indole N-H stretch will also be in this region, potentially overlapping.

-

C-H Stretching (aromatic and aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=O Stretching (ester): A strong, sharp absorption band around 1680-1720 cm⁻¹.

-

C=C Stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretching (ester and ether): In the fingerprint region, typically between 1000-1300 cm⁻¹.

Experimental Protocol:

-

Sample Preparation: For a solid sample, either mix a small amount with dry potassium bromide (KBr) and press it into a thin pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Expected Molecular Ion Peak (m/z):

Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be [M+H]⁺ at approximately m/z 235.11.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the solution into an ESI mass spectrometer and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Further fragmentation patterns can provide additional structural information.

Conclusion

This technical guide provides a detailed account of the physical characteristics of this compound, grounded in both established data for the molecule and scientifically informed predictions based on structural analogs. The inclusion of detailed experimental workflows is intended to empower researchers and drug development professionals to independently verify these properties and to handle this compound with a thorough understanding of its physical nature. As with any scientific investigation, the predicted properties should be confirmed by empirical data as it becomes available.

References